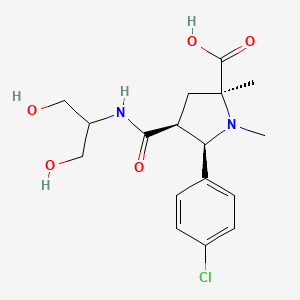
(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a pyrrolidine ring, a chlorophenyl group, and a dihydroxypropan-2-ylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a chlorophenyl group, often using a chlorinating agent.
Attachment of the Dihydroxypropan-2-ylcarbamoyl Moiety: This step involves the reaction of the pyrrolidine derivative with a dihydroxypropan-2-ylcarbamoyl precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of (2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,4S,5R)-5-(4-chlorophenyl)-4-(1,3-dihydroxypropan-2-ylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5/c1-17(16(24)25)7-13(15(23)19-12(8-21)9-22)14(20(17)2)10-3-5-11(18)6-4-10/h3-6,12-14,21-22H,7-9H2,1-2H3,(H,19,23)(H,24,25)/t13-,14-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZIVJWRWSWESX-ZQIUZPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)NC(CO)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)NC(CO)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
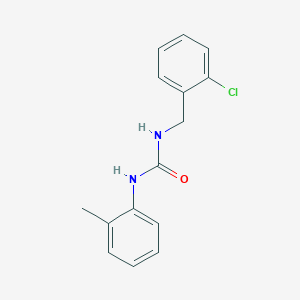
![methyl 7-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5273855.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5273857.png)
![3-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5273868.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5273874.png)
![4-(2-{[2-(ethylsulfonyl)ethyl]thio}ethyl)pyridine](/img/structure/B5273893.png)
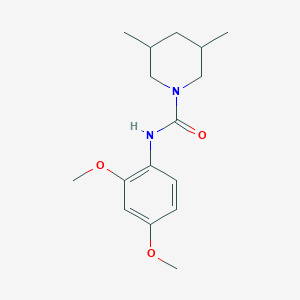
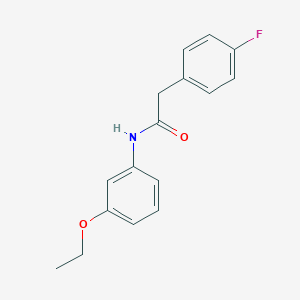
![4-iodo-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5273914.png)
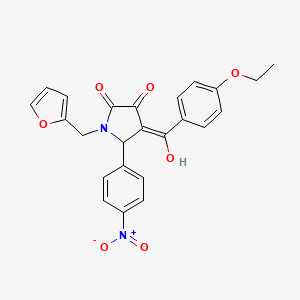
![N-ethyl-N-methyl-2-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-amine](/img/structure/B5273937.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B5273943.png)
![3-(2-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5273950.png)
![N-[1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B5273955.png)
